Balsalazide-d3DisodiumSalt

描述

Contextualization of Balsalazide (B1667723) as a Prodrug in Research

Balsalazide is recognized as a prodrug, meaning it is administered in an inactive or less active form and is then metabolized within the body into its active therapeutic agent. patsnap.comdrugbank.com Specifically, Balsalazide is designed for targeted delivery to the colon. drugs.comnih.gov Upon reaching the large intestine, gut microbiota, through the action of bacterial azoreductases, cleave the azo bond of the balsalazide molecule. nih.govtaylorandfrancis.comresearchgate.net This enzymatic action releases two components: the active anti-inflammatory agent, 5-aminosalicylic acid (5-ASA or mesalamine), and an inert carrier molecule, 4-aminobenzoyl-β-alanine. drugs.comtaylorandfrancis.comfda.gov

The prodrug strategy is crucial for delivering 5-ASA directly to the site of inflammation in the colon, which is particularly relevant in the study of inflammatory bowel diseases. patsnap.comdrugbank.comnih.gov This localized release minimizes systemic absorption of the active drug, thereby focusing its therapeutic action and reducing the potential for systemic side effects. patsnap.com Research into balsalazide's mechanism provides a model for understanding drug-microbiota interactions and the development of colon-specific drug delivery systems. nih.gov The metabolism of balsalazide and other similar prodrugs like sulfasalazine (B1682708) and olsalazine (B1677275) by the gut microbiota is a key area of investigation in gastroenterology and pharmacology. nih.govtaylorandfrancis.com

Significance of Deuterated Analogs in Advanced Chemical and Drug Research

Deuterium (B1214612), a stable, non-radioactive isotope of hydrogen, has become an invaluable tool in pharmaceutical research. clearsynth.comhwb.gov.in The process of replacing hydrogen atoms with deuterium in a molecule is known as deuteration. unibestpharm.com This seemingly minor structural change—the addition of a neutron—can significantly alter a drug's metabolic and pharmacokinetic properties. hwb.gov.inunibestpharm.comresearchgate.net

The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. unibestpharm.com This increased bond strength can make deuterated compounds more resistant to metabolic breakdown, particularly by enzymes like the cytochrome P450 (CYP) family. unibestpharm.com This phenomenon, known as the "kinetic isotope effect," can lead to several potential advantages in drug design:

Improved Metabolic Stability: Slower metabolism can lead to a longer drug half-life and increased exposure in the body. researchgate.net

Reduced Formation of Toxic Metabolites: By altering metabolic pathways, deuteration can decrease the production of harmful byproducts. clearsynth.comresearchgate.net

Enhanced Bioavailability: Slowing first-pass metabolism can result in a higher concentration of the drug reaching systemic circulation. clearsynth.comresearchgate.net

Increased Selectivity: Deuteration can sometimes prevent the formation of metabolites that may have off-target effects. unibestpharm.com

Deuterium-labeled compounds also serve as essential internal standards in quantitative bioanalysis using mass spectrometry, allowing for precise measurement of the parent drug and its metabolites in biological samples. clearsynth.comresearchgate.net

Rationale for Detailed Academic Investigation of Balsalazide-d3 Disodium (B8443419) Salt

The synthesis and study of Balsalazide-d3 Disodium Salt are driven by the principles of utilizing deuterated analogs for research purposes. As a stable, isotopically labeled version of balsalazide, this compound is primarily used as an internal standard in research settings. medchemexpress.eu

The rationale for its investigation includes:

Pharmacokinetic and Metabolism Studies: Balsalazide-d3 Disodium Salt is a critical tool for accurately quantifying the parent drug and its metabolites in complex biological matrices during preclinical and clinical research. By using it as an internal standard, researchers can precisely track the absorption, distribution, metabolism, and excretion (ADME) of balsalazide. clearsynth.com

Understanding Metabolic Pathways: The deuterated analog can help elucidate the specific metabolic pathways of balsalazide. By observing the fate of the labeled compound, researchers can gain deeper insights into the enzymatic processes involved in its activation and degradation. clearsynth.com

Bioanalytical Method Development: The availability of a stable, labeled internal standard is fundamental for the validation of robust and accurate bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), which are essential in drug development.

The table below summarizes the key chemical information for Balsalazide-d3 Disodium Salt.

| Property | Value |

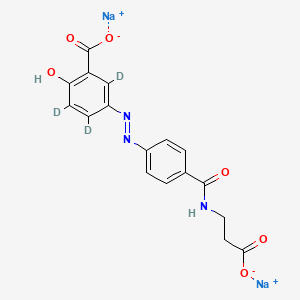

| Chemical Formula | C₁₇H₁₂D₃N₃Na₂O₆ |

| Molecular Weight | 406.32 g/mol |

| Parent Compound | Balsalazide |

| Isotope | Deuterium (³H) |

| Form | Disodium Salt |

Note: The molecular weight and formula correspond to the deuterated disodium salt form. pharmaffiliates.com

属性

分子式 |

C17H13N3Na2O6 |

|---|---|

分子量 |

404.30 g/mol |

IUPAC 名称 |

disodium;3-[[4-(2-carboxylatoethylcarbamoyl)phenyl]diazenyl]-2,4,5-trideuterio-6-hydroxybenzoate |

InChI |

InChI=1S/C17H15N3O6.2Na/c21-14-6-5-12(9-13(14)17(25)26)20-19-11-3-1-10(2-4-11)16(24)18-8-7-15(22)23;;/h1-6,9,21H,7-8H2,(H,18,24)(H,22,23)(H,25,26);;/q;2*+1/p-2/i5D,6D,9D;; |

InChI 键 |

CKMOQBVBEGCJGW-TUNRQJDTSA-L |

手性 SMILES |

[2H]C1=C(C(=C(C(=C1N=NC2=CC=C(C=C2)C(=O)NCCC(=O)[O-])[2H])C(=O)[O-])O)[2H].[Na+].[Na+] |

规范 SMILES |

C1=CC(=CC=C1C(=O)NCCC(=O)[O-])N=NC2=CC(=C(C=C2)O)C(=O)[O-].[Na+].[Na+] |

产品来源 |

United States |

Synthetic Methodologies and Isotopic Labeling of Balsalazide D3 Disodium Salt

Fundamental Synthetic Routes to Balsalazide (B1667723)

The synthesis of balsalazide is a multi-step process that begins with the formation of a key intermediate, N-(4-aminobenzoyl)-β-alanine, followed by a characteristic azo coupling reaction and subsequent salt formation.

Overview of Precursor Synthesis (e.g., 4-aminobenzoyl-β-alanine)

The primary precursor for balsalazide synthesis is N-(4-aminobenzoyl)-β-alanine. seemafinechem.com While the outline mentions 4-aminohippuric acid, the common synthesis of balsalazide specifically utilizes β-alanine. osti.gov The synthesis of N-(4-aminobenzoyl)-β-alanine is typically achieved through two main steps:

Amide Formation: The process starts with the acylation of β-alanine. 4-Nitrobenzoyl chloride is reacted with β-alanine under alkaline conditions. This reaction forms the amide bond, resulting in N-(4-nitrobenzoyl)-β-alanine. smolecule.com

Nitro Group Reduction: The nitro group of N-(4-nitrobenzoyl)-β-alanine is then reduced to a primary amine. This is commonly accomplished via catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst in a solvent like ethanol. newdrugapprovals.org The completion of this step yields the desired precursor, 4-aminobenzoyl-β-alanine.

Alternative methods for synthesizing this precursor include direct acylation using 4-aminobenzoic acid with coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). smolecule.com

Table 1: Synthesis of N-(4-aminobenzoyl)-β-alanine

| Step | Reactants | Key Reagents/Catalysts | Product | Ref. |

|---|---|---|---|---|

| 1. Amidation | 4-Nitrobenzoyl chloride, β-Alanine | Base (e.g., NaOH) | N-(4-nitrobenzoyl)-β-alanine | smolecule.com |

Azo Coupling and Salt Formation Reactions

The core of balsalazide's structure is formed through an azo coupling reaction, which is a type of electrophilic aromatic substitution. numberanalytics.com

Diazotization: The N-(4-aminobenzoyl)-β-alanine precursor is treated with a nitrous acid source, typically by adding an aqueous solution of sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid like hydrochloric acid or methanesulfonic acid. newdrugapprovals.orggoogle.com This reaction is conducted at low temperatures (0–12 °C) to convert the primary aromatic amine into a reactive diazonium salt, N-(4-diazoniumbenzoyl)-β-alanine. google.com

Azo Coupling: The resulting diazonium salt solution is then added to a basic solution of salicylic (B10762653) acid (specifically, disodium (B8443419) salicylate). google.comresearchgate.net The diazonium ion acts as an electrophile and attacks the electron-rich salicylic acid ring at the position para to the hydroxyl group, forming the characteristic azo (-N=N-) bond. This step yields balsalazide. researchgate.net

Acidification and Isolation: The reaction mixture is then acidified (e.g., with hydrochloric acid to a pH of 4.0-4.5) to precipitate the free acid form of balsalazide, which can be isolated by filtration. google.com

Salt Formation: Finally, the isolated balsalazide is treated with an aqueous sodium hydroxide (B78521) (NaOH) solution to form the more stable and pharmaceutically relevant Balsalazide Disodium Salt.

Process Optimization Strategies for Balsalazide Preparation

Several strategies have been developed to optimize the safety, yield, and environmental impact of balsalazide synthesis.

Improved Diazonium Salt Solubility: A significant safety concern in the traditional process is the poor water solubility of the N-(4-diazoniumbenzoyl)-β-alanine hydrochloride salt, which can pose an explosion risk upon crystallization. newdrugapprovals.org An improved process uses sulfonic acids, such as methanesulfonic acid, instead of hydrochloric acid during diazotization. google.com This forms a more soluble N-(4-ammoniumbenzoyl)-β-alanine sulfonate salt intermediate, which remains in solution during the reaction, minimizing safety hazards and improving reaction control. google.com

Continuous Flow Reactors: To further mitigate the risks associated with the accumulation of unstable diazonium salts, continuous flow systems have been developed. In this setup, the precursor and diazotizing agent are continuously pumped into a cooled microreactor, where the reaction occurs with a short residence time. researchgate.netresearchgate.net This limits the amount of diazonium intermediate present at any given moment, providing superior temperature control and significantly reducing the risk of thermal runaway.

Waste Stream Recycling: A green chemistry approach involves the recycling of nitrogen dioxide (NO₂), a byproduct of many industrial processes. This NO₂ can be used as the diazotizing agent to convert anilines into diazonium salts, which are then used in the azo coupling step to produce balsalazide. This "waste to value" approach can offer yields competitive with traditional methods. researchgate.net

Deuteration Techniques for Balsalazide-d3 Disodium Salt

While specific literature detailing the synthesis of Balsalazide-d3 Disodium Salt is not widely available, its preparation can be logically inferred from established isotopic labeling methodologies. The "d3" designation most plausibly refers to the incorporation of three deuterium (B1214612) atoms into the β-alanine moiety of the molecule, as this is a common strategy to alter metabolic profiles without changing the core pharmacophore.

Targeted Deuterium Incorporation Strategies

The most direct and site-selective strategy to produce Balsalazide-d3 would involve the synthesis of the drug using a deuterated precursor. ox.ac.uk

Synthesis via Deuterated Precursor: The primary strategy would be to first synthesize β-alanine-d3 and then use this isotopically labeled precursor in the established synthetic route for balsalazide described in section 2.1. Recent studies have demonstrated methods for preparing β-deuterated amino acids. acs.orgnih.gov For instance, a palladium-catalyzed hydrogen/deuterium (H/D) exchange protocol can be applied to an N-protected amino amide, which is then converted to the desired deuterated amino acid. nih.gov By using β-alanine-d3 in the initial amidation reaction with 4-nitrobenzoyl chloride, the deuterium label is carried through the entire synthesis to the final Balsalazide-d3 product. This approach ensures precise, site-selective labeling. ox.ac.uk

Use of Specific Deuterium Sources in Synthesis

The incorporation of deuterium atoms requires specific isotopic sources. The choice of source depends directly on the chosen deuteration strategy.

Heavy Water (D₂O): Heavy water is the most common and economical source of deuterium. scielo.org.mx It is frequently used in H/D exchange reactions, often catalyzed by metals like palladium or platinum, or under acidic/basic conditions to replace exchangeable protons. google.com In the synthesis of a deuterated precursor like β-alanine-d3, D₂O can serve as the deuterium-donating solvent and reagent.

Deuterium Gas (D₂): For deuteration via catalytic reduction of an unsaturated bond, deuterium gas is the reagent of choice. For example, a precursor to β-alanine containing a carbon-carbon double bond could be reduced with D₂ gas over a catalyst like palladium to install two deuterium atoms. arkat-usa.org

Deuterated Reagents: More complex syntheses may employ specialized deuterated reagents. For instance, deuterated metal hydrides such as sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄) are powerful reducing agents used to convert carbonyl groups or other functionalities into deuterated alkanes. researchgate.net

Table 2: Plausible Deuteration Strategy for Balsalazide-d3

| Step | Method | Description | Deuterium Source |

|---|---|---|---|

| 1. Precursor Labeling | H/D Exchange | Synthesis of β-alanine-d3 via a palladium-catalyzed H/D exchange on an N-protected β-alanine derivative. | Heavy Water (D₂O) |

The synthesis of Balsalazide-d3 Disodium Salt involves the foundational synthetic pathway of its non-labeled counterpart, with the strategic incorporation of deuterium atoms. The general synthesis of Balsalazide proceeds via a diazonium coupling reaction. This typically involves preparing an N-(4-diazoniumbenzoyl)-β-alanine salt from 4-aminobenzoyl-β-alanine, which is then reacted with salicylic acid to form the azo bond characteristic of Balsalazide. newdrugapprovals.org The resulting product is then converted to its disodium salt. newdrugapprovals.orggoogle.com

For the creation of Balsalazide-d3, isotopic labeling is introduced into one of the precursors. The specific placement of the three deuterium atoms ("d3") dictates the stage and method of labeling. A common and efficient approach for introducing deuterium into complex organic molecules is through catalytic hydrogen isotope exchange (HIE) at a late stage of the synthesis. scispace.comacs.org

Catalytic Isotopic Exchange Methods in Complex Molecules

Catalytic Hydrogen Isotope Exchange (HIE) represents a powerful strategy for the late-stage incorporation of deuterium into complex molecules like pharmaceutical agents. scispace.com This approach is advantageous as it avoids the need for a multi-step de novo synthesis using labeled starting materials. nih.gov The process typically involves the exchange of C-H bonds with C-D bonds using a deuterium source, such as deuterium gas (D₂) or heavy water (D₂O), facilitated by a metal catalyst. acs.orgyoutube.com

Several transition metals have proven effective for catalyzing HIE reactions in complex substrates.

Iridium-Based Catalysts : Iridium complexes, often featuring directing groups on the substrate, can selectively activate specific C-H bonds, typically at the ortho position of an aromatic ring, for deuteration. acs.org The mechanism involves the activation of the catalyst, which then coordinates with the substrate, enabling the isotopic exchange. acs.org

Ruthenium-Based Catalysts : Ruthenium, particularly in the form of nanoparticles, serves as an effective catalyst for the deuteration of various functional groups. nih.govacs.org Nanocatalysis, in this context, combines the benefits of both homogeneous and heterogeneous catalysis, offering high reactivity and selectivity. acs.org For instance, Ru nanoparticles can effectively label positions alpha to a coordinating nitrogen atom. nih.gov

Palladium-Based Catalysts : Palladium-catalyzed methods have been developed for the non-directed deuteration of arenes, using D₂O as the deuterium source. scispace.com

Acid-catalyzed H-D exchange is another robust method, especially for aromatic rings. nih.gov Using a deuterated acid like deuterated trifluoroacetic acid (CF₃COOD) or deuterated sulfuric acid (D₂SO₄) can facilitate the electrophilic aromatic substitution of hydrogen with deuterium on electron-rich aromatic rings, such as the phenol (B47542) moiety in salicylic acid. youtube.comnih.gov

For Balsalazide-d3, a plausible synthetic strategy would involve the deuteration of a precursor, for example, the salicylic acid ring, prior to the coupling reaction. This would create a deuterated salicylic acid intermediate which would then be reacted with the diazonium salt of 4-aminobenzoyl-β-alanine to yield the final deuterated Balsalazide molecule.

Table 1: Overview of Catalytic Hydrogen Isotope Exchange (HIE) Methods

| Catalyst Type | Common Deuterium Source | Key Characteristics | Applicability to Balsalazide Synthesis |

|---|---|---|---|

| Iridium (Homogeneous) | D₂ Gas | Directing-group enabled, high regioselectivity for aromatic C-H bonds. acs.org | Potentially applicable for selective deuteration of the aromatic rings in precursors. |

| Ruthenium (Nanoparticles) | D₂ Gas | Effective for C-H bonds near coordinating atoms (e.g., amines). nih.gov | Could be used to label the 4-aminobenzoyl-β-alanine moiety. |

| Palladium (Homogeneous) | D₂O | Useful for non-directed, late-stage deuteration of arenes. scispace.com | Could be applied to the final Balsalazide molecule or its precursors. |

| Brønsted Acid (Metal-Free) | D₂O, Deuterated Acids | Effective for electron-rich aromatic rings via electrophilic substitution. nih.gov | Highly relevant for deuterating the salicylic acid precursor. |

Advanced Characterization of Synthesized Balsalazide-d3 Disodium Salt for Research Purity and Isotopic Enrichment

Following synthesis, it is imperative to conduct a thorough characterization of the Balsalazide-d3 Disodium Salt to confirm its chemical purity, structural integrity, and the degree of isotopic enrichment. rsc.org The primary analytical techniques employed for this purpose are mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining isotopic enrichment with high accuracy. almacgroup.com High-resolution mass spectrometry (HRMS) platforms, such as Time-of-Flight (TOF) and Orbitrap analyzers, are particularly powerful because they can resolve the small mass difference between isotopologues. researchgate.netacs.org

The process for determining isotopic purity via HRMS involves several steps:

Separation : The sample is often introduced via a liquid chromatography system (LC-MS) to separate the compound of interest from any impurities. almacgroup.com

Ionization and Detection : The molecule is ionized (e.g., using electrospray ionization - ESI) and the mass-to-charge ratios of the various isotopologues (e.g., d0, d1, d2, d3) are measured. nih.gov

Data Extraction : Extracted Ion Chromatograms (EICs) are generated for each isotopic species. almacgroup.com The peak area for each EIC is integrated.

Calculation of Enrichment : The isotopic enrichment is calculated from the relative intensities of the isotopologue peaks, after correcting for the contribution of naturally occurring heavy isotopes (like ¹³C). researchgate.netnih.gov

Table 2: Hypothetical High-Resolution Mass Spectrometry Data for Balsalazide-d3

| Isotopologue | Chemical Formula ([M-H]⁻) | Calculated Exact Mass | Observed m/z | Relative Intensity (%) |

|---|---|---|---|---|

| Balsalazide (d0) | C₁₇H₁₄N₃O₆⁻ | 356.0888 | 356.0885 | 1.5 |

| Balsalazide-d1 | C₁₇H₁₃DN₃O₆⁻ | 357.0950 | 357.0948 | 2.5 |

| Balsalazide-d2 | C₁₇H₁₂D₂N₃O₆⁻ | 358.1013 | 358.1010 | 5.0 |

| Balsalazide-d3 | C₁₇H₁₁D₃N₃O₆⁻ | 359.1076 | 359.1073 | 91.0 |

Note: This data is illustrative. The observed isotopic distribution would be used to calculate the final isotopic enrichment percentage.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) : In the ¹H NMR spectrum of Balsalazide-d3, the signals corresponding to the protons that have been replaced by deuterium will disappear or show a significant reduction in intensity. This provides direct evidence of the location of the isotopic label.

²H NMR (Deuterium NMR) : This technique directly observes the deuterium nuclei, providing a spectrum with signals at the chemical shifts where deuterium has been incorporated. This confirms the presence and chemical environment of the labels. nih.gov

¹³C NMR (Carbon-13 NMR) : The ¹³C NMR spectrum helps to confirm that the carbon skeleton of the molecule has not undergone any unintended rearrangement during the labeling process.

Molecular and Pre Clinical Pharmacological Research on Balsalazide and Its Deuterated Analog

Elucidation of Balsalazide (B1667723) Prodrug Activation Mechanisms

The therapeutic efficacy of balsalazide is entirely dependent on its conversion to the active compound, 5-ASA, within the colon. drugbank.compatsnap.com This activation is a targeted process, relying on the unique enzymatic environment of the large intestine.

Role of Colonic Bacterial Azoreductases in Azo Bond Cleavage

Balsalazide is specifically designed to travel through the upper gastrointestinal tract unchanged. drugbank.com Its activation is initiated by the action of azoreductase enzymes, which are produced by the resident bacteria in the colon. researchgate.netresearchgate.net These enzymes catalyze the cleavage of the azo bond (N=N) that links the 5-ASA molecule to its carrier moiety. researchgate.netnih.gov This bacterial enzymatic action is crucial for the site-specific release of the active drug. nih.govresearchgate.net The rate of this cleavage can be influenced by the specific composition of an individual's gut microbiota. nih.gov

Formation of 5-Aminosalicylic Acid (5-ASA) and Carrier Moiety

Upon cleavage of the azo bond, balsalazide is broken down into two components: the therapeutically active 5-ASA and an inert carrier molecule, 4-aminobenzoyl-ß-alanine. drugbank.comboehringer-ingelheim.com The release of 5-ASA in the colon allows it to exert its anti-inflammatory effects directly at the site of inflammation in diseases like ulcerative colitis. drugbank.compatsnap.com The carrier molecule, having served its purpose of transporting the 5-ASA to the colon, is largely unabsorbed and considered inert. drugbank.comboehringer-ingelheim.com

In Vitro and Ex Vivo Studies of 5-Aminosalicylic Acid's Anti-inflammatory Action

The therapeutic effects of 5-ASA are a result of its multifaceted anti-inflammatory properties, which have been investigated in numerous in vitro and ex vivo studies.

Inhibition of Arachidonic Acid Metabolic Pathways (Cyclooxygenase and Lipoxygenase)

A primary mechanism of 5-ASA's anti-inflammatory action is its ability to interfere with the metabolism of arachidonic acid. drugbank.compatsnap.com It inhibits both the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. drugbank.compatsnap.comnih.gov By inhibiting COX enzymes, 5-ASA reduces the production of prostaglandins (B1171923), which are key mediators of inflammation and pain. patsnap.comnih.gov Similarly, its inhibition of LOX enzymes decreases the synthesis of leukotrienes, another class of potent inflammatory mediators. patsnap.comnih.gov

Modulation of Nuclear Factor-Kappa B (NF-κB) Activation

Nuclear factor-kappa B (NF-κB) is a protein complex that plays a central role in regulating the immune response and inflammation. patsnap.comresearchgate.net In inflammatory conditions, NF-κB is activated, leading to the production of pro-inflammatory cytokines. patsnap.comnih.gov Studies have shown that 5-ASA can inhibit the activation of NF-κB. patsnap.comnih.gov This inhibition helps to downregulate the expression of inflammatory genes, thereby reducing the inflammatory cascade. nih.govrupress.org

Scavenging of Reactive Oxygen Species and Reduction of Oxidative Stress

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a significant contributor to the tissue damage seen in inflammatory bowel disease. nih.govnih.gov 5-ASA has been shown to be an effective scavenger of various ROS. nih.govnih.gov By neutralizing these harmful free radicals, 5-ASA helps to reduce oxidative stress and protect the intestinal mucosa from damage. nih.gov

Comparative Metabolic Profiling and Biotransformation Research

Balsalazide is a prodrug designed for targeted delivery of its therapeutically active component to the colon. Its biotransformation is a multi-step process initiated by the gut microbiota, leading to the formation of several metabolites.

Balsalazide remains largely intact as it passes through the upper gastrointestinal tract. nih.gov Upon reaching the colon, it undergoes cleavage by bacterial azoreductase enzymes. nih.govnih.gov This enzymatic action breaks the azo bond of the parent molecule, releasing two primary metabolites: the therapeutically active 5-aminosalicylic acid (5-ASA), also known as mesalamine, and the inert carrier moiety, 4-aminobenzoyl-β-alanine (4-ABA). nih.govcrohnsandcolitis.ca

These primary metabolites are then subject to further metabolism, primarily through N-acetylation, forming secondary metabolites. crohnsandcolitis.ca 5-ASA is metabolized to N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA), while 4-ABA is converted to N-acetyl-4-aminobenzoyl-β-alanine (N-Ac-4-ABA). crohnsandcolitis.ca This acetylation can occur within the intestinal mucosa and the liver. wjgnet.comabdominalkey.com N-Ac-5-ASA is considered the main intestinal metabolite of 5-ASA and is therapeutically inactive. nih.gov The identification of these N-acetylated metabolites in plasma, urine, and feces confirms this metabolic pathway. nih.govcrohnsandcolitis.ca

| Metabolite Name | Abbreviation | Metabolic Origin | Therapeutic Activity |

|---|---|---|---|

| 5-aminosalicylic acid | 5-ASA | Primary (Cleavage of Balsalazide) | Active |

| 4-aminobenzoyl-β-alanine | 4-ABA | Primary (Cleavage of Balsalazide) | Inactive Carrier |

| N-acetyl-5-aminosalicylic acid | N-Ac-5-ASA | Secondary (Acetylation of 5-ASA) | Inactive |

| N-acetyl-4-aminobenzoyl-β-alanine | N-Ac-4-ABA | Secondary (Acetylation of 4-ABA) | Inactive |

The efficacy of balsalazide as a prodrug is dependent on the rate and extent of its degradation by colonic bacteria. In vitro colonic simulator models, which use fecal slurries to replicate the microbial environment of the human colon, have been employed to study these degradation kinetics.

One such study compared the degradation rates of three azo-bonded prodrugs: balsalazide, sulfasalazine (B1682708), and olsalazine (B1677275). In a pooled fecal slurry, sulfasalazine degraded the most rapidly, followed by balsalazide, and then olsalazine. The results indicated that the chemical structure beyond the azo bond itself influences the rate of metabolism by bacterial azoreductases. scilit.com

| Prodrug | Degradation Half-Life (t½) in Pooled Fecal Slurry (minutes) |

|---|---|

| Sulfasalazine | 32.8 |

| Balsalazide | 80.9 |

| Olsalazine | 145.1 |

Data sourced from an in vitro study using a colonic simulator. scilit.com

These in vitro findings align with in vivo data, where sulfasalazine is more extensively metabolized during its transit through the colon compared to the other two drugs. scilit.com This highlights the utility of colonic simulator models for evaluating the metabolism of drugs targeted for release in the large intestine. scilit.com

Deuteration, the selective replacement of hydrogen atoms with their heavy isotope, deuterium (B1214612), is a strategy used in medicinal chemistry to enhance the metabolic stability of drugs. This approach is based on the kinetic isotope effect (KIE), where the carbon-deuterium (C-D) bond is stronger and more resistant to enzymatic cleavage than a standard carbon-hydrogen (C-H) bond. jrturnerlab.comharvard.edu When the cleavage of a C-H bond is the rate-limiting step in a drug's metabolism, its replacement with a C-D bond can significantly slow down the metabolic rate. nih.gov

For a molecule like Balsalazide-d3 Disodium (B8443419) Salt, deuteration is intended to improve its pharmacokinetic profile. The primary metabolic pathways for balsalazide involve enzymatic cleavage of the azo bond and subsequent N-acetylation. If deuteration occurs at or near a site of metabolism, it could potentially slow these processes. This can lead to several theoretical advantages:

Increased Half-Life: A reduced rate of metabolism can increase the biological half-life of the parent drug or its active metabolites, potentially prolonging their therapeutic action. jrturnerlab.com

Enhanced Exposure: Slower clearance can lead to higher systemic or local concentrations of the active compound. nih.gov

Metabolic Shunting: Deuteration can alter metabolic pathways, potentially reducing the formation of undesirable metabolites and increasing the concentration of desired active ones. jrturnerlab.com

While specific in vitro studies on Balsalazide-d3 Disodium Salt are not extensively published, the established principles of deuteration suggest that it would likely exhibit increased metabolic stability compared to its non-deuterated counterpart, potentially altering the kinetics of 5-ASA release and subsequent acetylation.

In Vitro Pharmacodynamic Assessments of Balsalazide and its Metabolites

The pharmacodynamic effects of balsalazide are attributable to its active metabolite, 5-ASA, which exerts its anti-inflammatory actions locally on the colonic mucosa.

The anti-inflammatory effects of 5-ASA are multifaceted and involve the modulation of several key cellular pathways implicated in intestinal inflammation. In vitro studies have elucidated several mechanisms:

Inhibition of Arachidonic Acid Metabolism: 5-ASA is known to block both the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. nih.govnih.gov This inhibition reduces the synthesis of pro-inflammatory mediators, including prostaglandins and leukotrienes, which are typically elevated in the mucosa of patients with inflammatory bowel disease. wjgnet.com

Inhibition of Nuclear Factor-kappa B (NF-κB): A crucial mechanism is the ability of 5-ASA to inhibit the activation of NF-κB. nih.gov NF-κB is a key transcription factor that controls the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α. By preventing NF-κB activation, 5-ASA can suppress the inflammatory cascade. nih.gov

Antioxidant Activity: 5-ASA can act as a scavenger of reactive oxygen species, helping to reduce oxidative stress in the inflamed colonic mucosa. nih.gov

PPAR-γ Activation: Research suggests that 5-ASA is an agonist for Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ). nih.gov Activation of PPAR-γ signaling in the intestinal epithelium has been shown to have anti-inflammatory effects. nih.gov

| Mechanism of Action | Effect | Reference |

|---|---|---|

| Inhibition of COX and LOX Pathways | Decreased production of prostaglandins and leukotrienes | nih.govwjgnet.comnih.gov |

| Inhibition of NF-κB Activation | Suppression of pro-inflammatory gene transcription | nih.gov |

| Scavenging of Reactive Oxygen Species | Reduction of oxidative stress | nih.gov |

| Activation of PPAR-γ | Modulation of inflammatory response in intestinal epithelium | nih.gov |

The intestinal epithelium maintains a critical barrier and regulates fluid and electrolyte transport. The components of balsalazide can influence these secretory functions. In vitro studies using rabbit distal ileum mounted in Ussing chambers have demonstrated that prodrugs containing an azo bond, including balsalazide, can directly stimulate intestinal secretion. nih.gov

In these tissue models, the application of balsalazide to the brush border of the intestinal tissue resulted in a significant, dose-dependent increase in short-circuit current, which is indicative of active ion secretion (likely chloride ions). This pro-secretory effect was observed with balsalazide, sulfasalazine, and olsalazine, but not with the active metabolite 5-ASA on its own. nih.gov This suggests that the intact prodrug molecule, or specifically the azo bond linkage, is responsible for stimulating this secretory pathway. The effective dose for balsalazide to induce half of the maximal secretion (ED₅₀) was found to be 0.9 mM. nih.gov

In addition to ion secretion, other studies have shown that mesalamine (5-ASA) can positively affect the mucosal barrier by increasing the tissue content of mucins, which are key components of the protective mucus layer secreted by epithelial goblet cells. Furthermore, 5-ASA has been shown in in vitro wound healing models to promote the re-establishment of mucosal integrity by enhancing epithelial cell migration and proliferation.

Investigation of Impurities and Degradation Products Associated with Balsalazide

Identification and Structural Elucidation of Process-Related Impurities

During the process development for balsalazide (B1667723) disodium (B8443419), several impurities have been observed. tandfonline.comresearchgate.net The structural elucidation of these impurities is essential for understanding their origin and for developing appropriate control strategies. This is typically achieved using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, alongside chromatographic separation methods. newdrugapprovals.org

Two significant process-related impurities are Des-alanine Balsalazide and Balsalazide-Alanine.

Des-alanine Balsalazide: This impurity, also known as 5-((E)-(4-Carboxyphenyl)diazenyl)-2-hydroxybenzoic acid, lacks the β-alanine side chain. Its formation can be attributed to the presence of 4-aminobenzoic acid as a starting material impurity or the hydrolysis of the amide bond in balsalazide under certain process conditions.

Balsalazide-Alanine: This compound is a dipeptide-like impurity where a second β-alanine molecule is attached to the initial β-alanine moiety of balsalazide.

The synthesis and characterization of these and other potential impurities and metabolites have been described in scientific literature to provide reference standards for analytical profiling. tandfonline.comresearchgate.net

Isomeric impurities possess the same molecular formula as the API but differ in the spatial arrangement of atoms. The Balsalazide 3-isomer , chemically known as 3-((4-((2-carboxyethyl)carbamoyl)phenyl)diazenyl)-2-hydroxybenzoic acid, is a notable example. pharmaceresearch.com This impurity differs from balsalazide in the position of the azo linkage on the salicylic (B10762653) acid ring. Its formation is typically related to the regioselectivity of the diazo coupling reaction during synthesis, where the diazonium salt couples at the 3-position instead of the 5-position of salicylic acid.

Decarboxylation and side reactions involving the characteristic azo bond of balsalazide can lead to several other byproducts.

Decarboxy Balsalazide: This impurity results from the loss of a carboxyl group from the balsalazide molecule.

Azo-Related Byproducts: The diazo coupling reaction is a critical step in balsalazide synthesis and can generate several related impurities. tandfonline.com These include compounds formed by self-coupling of the diazonium salt or coupling with other reactive species present in the reaction mixture. Examples identified during process development include bis-azo salicylic acid, biphenyl-azo salicylic acid, bis-azo diacid, and bis-azo triacid. tandfonline.comresearchgate.net These complex structures arise from various side reactions that can occur during the diazotization and coupling stages.

Table 1: Key Process-Related Impurities of Balsalazide

| Impurity Name | Chemical Name / IUPAC Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|---|

| Des-alanine Balsalazide (Balsalazide USP Related Compound A) | 5-(4-Carboxyphenylazo)-salicylic acid | C₁₄H₁₀N₂O₅ | 286.24 | 64896-26-0 |

| Balsalazide 3-Isomer (Balsalazide USP Impurity 2) | 3-((4-((2-carboxyethyl)carbamoyl)phenyl)diazenyl)-2-hydroxybenzoic acid | C₁₇H₁₅N₃O₆ | 357.32 | 1242567-09-4 |

| Decarboxy Balsalazide | Not Available | Not Available | Not Available | Not Available |

| Bis-azo Salicylic Acid | Not Available | Not Available | Not Available | Not Available |

| Balsalazide USP Impurity 5 | 3-((4-(((E)-4-((2-carboxyethyl)carbamoyl)phenyl)diazenyl)benzoyl)amino)propanoic acid | C₂₀H₂₁N₃O₆ | 399.4 | 1346606-13-0 |

| Balsalazide USP Impurity 1 | 3,3'-((4,4'-((1E,1'E)-(5-Carboxy-4-hydroxy-1,3-phenylene)bis(diazene-2,1-diyl))bis(benzoyl))bis(azanediyl))dipropionic acid | C₂₇H₂₄N₆O₉ | 576.5 | 1242567-11-8 |

Synthetic Pathways and Formation Mechanisms of Balsalazide Impurities

The formation of impurities in balsalazide is intrinsically linked to its synthetic route. The common synthesis involves the diazotization of 4-aminobenzoyl-β-alanine followed by a diazo coupling reaction with salicylic acid. newdrugapprovals.orgmedkoo.com

Starting Material Impurities: Impurities present in the starting materials, such as 4-aminobenzoic acid in the 4-aminobenzoyl-β-alanine, can lead to the formation of corresponding impurities like Des-alanine Balsalazide.

Diazotization Side Reactions: The diazotization step, which converts the aromatic amine to a diazonium salt, must be carefully controlled. Incomplete diazotization can leave unreacted starting amine, while side reactions can lead to phenolic impurities.

Diazo Coupling Regioselectivity: The coupling of the diazonium salt with salicylic acid is directed by the activating hydroxyl and carboxyl groups. While coupling at the 5-position is preferred to yield balsalazide, coupling can also occur at the 3-position, leading to the formation of the Balsalazide 3-isomer. tandfonline.comresearchgate.net The reaction conditions, including pH and temperature, play a crucial role in controlling this selectivity.

Dimerization and Polymerization: The highly reactive diazonium salt can undergo self-coupling or react with the product molecule to form dimeric and other complex azo-related byproducts, such as the bis-azo compounds. tandfonline.com

Degradation: Subsequent purification and processing steps can lead to the degradation of balsalazide, for instance, through hydrolysis of the amide bond or decarboxylation under harsh pH or temperature conditions.

Analytical Control Strategies for Impurity Profiling in Balsalazide and its Deuterated Analog

A robust analytical control strategy is imperative for monitoring and controlling impurities in Balsalazide and its deuterated analog, Balsalazide-d3 Disodium Salt. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose. koreascience.kr

Developing a stability-indicating HPLC method is a key objective. Such a method must be capable of separating the API from all known process-related impurities and degradation products. koreascience.krpharmascholars.com Method development typically involves optimizing several parameters:

Stationary Phase: Reversed-phase columns, such as C18, are commonly used for separating balsalazide and its relatively nonpolar impurities. koreascience.krpharmascholars.com

Mobile Phase: A mixture of an aqueous buffer (e.g., sodium acetate) and an organic modifier (e.g., methanol (B129727) or acetonitrile) is typically employed. koreascience.kr The pH of the buffer is a critical parameter for achieving adequate separation of acidic compounds like balsalazide and its carboxyl-containing impurities.

Detection: UV detection is standard, with the wavelength selected to ensure optimal response for both the API and the impurities. koreascience.krpharmascholars.com

Once developed, the method must be validated according to regulatory guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness. For quantitative analysis, reference standards of the identified impurities are required. tandfonline.comresearchgate.net

For the deuterated analog, Balsalazide-d3 Disodium Salt, the same analytical method can often be applied. However, it's crucial to verify that the deuterium (B1214612) substitution does not co-elute with any known impurities and to assess the isotopic purity of the compound, often using mass spectrometry. Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for both identifying unknown impurities and confirming the structures of known ones by providing accurate mass and fragmentation data. koreascience.kr

Theoretical and Computational Chemistry Studies of Balsalazide and Its Analogs

Structure-Activity Relationship (SAR) Analysis for Prodrug Activation and Metabolite Efficacy

Structure-Activity Relationship (SAR) analysis is fundamental to understanding how a molecule's chemical structure correlates with its biological activity. For a prodrug like balsalazide (B1667723), SAR studies are twofold: they concern both the structural features required for its delivery and activation, and the features necessary for the efficacy of its resulting active metabolite.

Prodrug Activation Balsalazide is designed as a colon-specific prodrug. mdpi.comnih.gov Its structure consists of the active anti-inflammatory agent, mesalamine (5-aminosalicylic acid or 5-ASA), linked to an inert carrier molecule, 4-aminobenzoyl-β-alanine, via an azo bond. mdpi.comdrugbank.com This design is crucial for its therapeutic action, as the intact prodrug has minimal systemic absorption and pharmacological activity. drugbank.comfda.gov It travels through the upper gastrointestinal tract unchanged until it reaches the colon. mdpi.com There, resident bacteria produce azoreductase enzymes that cleave the azo bond, releasing mesalamine directly at the site of inflammation in ulcerative colitis. nih.govdrugbank.comresearchgate.net

Computational studies suggest the mechanism of azoreduction is complex, involving the tautomerization of the azo compound to a quinoneimine, which is then reduced. nih.gov SAR analysis for prodrug activation focuses on:

The Azo Linkage : This bond is the primary structural feature for colon-specific cleavage and is essential for its function.

The Carrier Moiety : Modifications to the 4-aminobenzoyl-β-alanine carrier could modulate the drug's physical properties, such as solubility and stability, but must not hinder recognition and cleavage by bacterial azoreductases.

Metabolite Efficacy The therapeutic effect of balsalazide is derived from its active metabolite, mesalamine. drugbank.com The mechanism of action for mesalamine is not fully elucidated but is thought to involve local anti-inflammatory effects within the colon. drugbank.com It may inhibit the cyclooxygenase (COX) and lipoxygenase pathways, thereby reducing the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes. drugbank.com

Beyond its primary use, computational and SAR studies have explored other potential activities of balsalazide and its analogs. A notable study investigated balsalazide as a subtype-selective inhibitor of Sirtuin 5 (Sirt5), a class III histone deacetylase. nih.govresearchgate.net In this research, balsalazide and 13 synthesized analogs were analyzed to determine which functional groups were critical for inhibitory activity. The findings from this SAR study are summarized below.

| Structural Modification | Effect on Sirt5 Inhibitory Potency | Reference |

|---|---|---|

| Unaltered Balsalazide | Inhibitor in the low micromolar range | nih.govresearchgate.net |

| Changes on the N-aroyl-β-alanine side chain | Eliminated potency | nih.govresearchgate.net |

| Truncation of the salicylic (B10762653) acid part | Minimally altered potency (led to similar potency) | nih.govresearchgate.net |

This study concluded that the inhibitory potency was likely dominated by the stability of the inhibitor-enzyme complex. researchgate.net Other research suggests that balsalazide may also exert anticancer effects by regulating the IL-6/STAT3 pathway. medchemexpress.com

Molecular Docking and Dynamics Simulations of Drug-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand (such as a drug) and its protein target at an atomic level.

Docking Studies Molecular docking predicts the preferred orientation of a molecule when bound to a target, forming a stable complex. For balsalazide, docking studies have been performed to understand its inhibitory action on Sirt5. nih.govresearchgate.net These simulations compared the binding mode of balsalazide with that of a natural substrate in the active site of Sirt5, providing insights into why the compound can inhibit the enzyme. nih.govresearchgate.net Further computational studies have explored the interaction of balsalazide with other targets, such as leukemia-related proteins. researchgate.net

The active metabolite, mesalamine, is believed to target COX and lipoxygenase enzymes. drugbank.com Docking simulations can model how mesalamine fits into the active sites of these enzymes, helping to rationalize its anti-inflammatory effects.

| Molecule | Protein Target | Finding / Binding Affinity | Reference |

|---|---|---|---|

| Balsalazide | Sirt5 | Docking experiments performed to understand binding mode and inhibition. | nih.govresearchgate.net |

| Balsalazide | Leukemia-related proteins (60QN, 6OQC, 1EMR, 606F) | Binding affinities of -7.82, -7.1, -6.9, and -6.71 kcal/mol, respectively. | researchgate.net |

Molecular Dynamics (MD) Simulations MD simulations provide information on the dynamic behavior of the drug-target complex over time, revealing the stability of the interaction and conformational changes that may occur upon binding. bohrium.com While specific MD simulation studies on Balsalazide-d3 Disodium (B8443419) Salt are not available, this technique is widely applied to understand the stability of ligand-protein complexes. deepdyve.com For balsalazide and its metabolite mesalamine, MD simulations could be used to confirm the stability of the binding poses predicted by docking and to calculate binding free energies, offering a more accurate picture of the drug-target interaction.

In Silico Prediction of Biotransformation Pathways and Metabolic Stability

In silico (computer-based) models are increasingly used to predict how drugs are metabolized by the body, including by the gut microbiota. mdpi.com This is particularly relevant for balsalazide, whose activation is entirely dependent on microbial biotransformation. mdpi.comdrugbank.com

The primary biotransformation pathway for balsalazide is the reductive cleavage of its azo bond by bacterial azoreductases. researchgate.net This pathway can be predicted using computational tools that identify susceptible functional groups. mdpi.com Machine learning models and comprehensive databases of microbial enzymes can forecast a drug's likelihood of being metabolized by gut bacteria. mdpi.com For instance, the AGORA2 computational resource, which models the metabolic capabilities of thousands of gut microbial strains, can be used to predict the potential of an individual's microbiome to metabolize drugs like balsalazide. biorxiv.org Such models reveal that drug activation capabilities can be present in only a subset of individuals, depending on their unique gut microbiome composition. biorxiv.org

The metabolic stability of the prodrug in the stomach and small intestine is critical to its function. mdpi.com Computational models can predict absorption, distribution, metabolism, and excretion (ADME) properties, helping to ensure that the prodrug design is robust enough to deliver the active agent to the colon intact. researchgate.net Balsalazide-d3 Disodium Salt is expected to follow the same biotransformation pathway as its non-deuterated counterpart, as the azo bond remains the site of cleavage.

Quantum Chemical Calculations of Deuterium (B1214612) Isotope Effects on Reaction Kinetics and Mechanisms

The "d3" in Balsalazide-d3 Disodium Salt indicates that three hydrogen atoms in the molecule have been replaced by their heavier isotope, deuterium (D). This substitution can affect the rate of chemical reactions in a phenomenon known as the kinetic isotope effect (KIE). faccts.deresearchgate.net

The Kinetic Isotope Effect (KIE) The KIE is the change in the reaction rate that occurs when an atom in a reactant is replaced with one of its isotopes. faccts.de A C-D bond is stronger and vibrates at a lower frequency than a C-H bond. faccts.delibretexts.org If a C-H bond is broken or significantly altered in the rate-determining step of a reaction, substituting H with D will typically slow the reaction down, resulting in a "normal" KIE (kH/kD > 1). libretexts.org

While no specific experimental or computational studies on Balsalazide-d3 Disodium Salt are publicly available, the principles of KIE can be applied to theorize about its behavior. The three deuterium atoms are likely located on the 4-aminobenzoyl-β-alanine carrier moiety, as modifications here are less likely to impact the therapeutic activity of the released mesalamine.

The rate-limiting step of balsalazide's activation is a part of the enzymatic azoreduction process. It is unlikely that C-H bonds on the β-alanine carrier are directly cleaved during the reduction of the azo bond. Therefore, a significant primary KIE on the activation of Balsalazide-d3 is not expected. However, deuteration can still influence the molecule's metabolic profile through secondary KIEs or by affecting other minor metabolic pathways involving the carrier molecule, potentially altering its pharmacokinetic properties.

Quantum Chemical Calculations Quantum chemical methods, such as Density Functional Theory (DFT), are the primary tools for the theoretical investigation of KIEs. researchgate.net These calculations can be used to model the reaction mechanism and predict the magnitude of the isotope effect.

| Principle / Method | Description | Reference |

|---|---|---|

| Zero-Point Energy (ZPE) | The origin of the KIE is primarily the difference in ZPE between the C-H and C-D bonds. The heavier C-D bond has a lower ZPE. Quantum calculations can accurately compute this difference. | faccts.de |

| Transition State Theory (TST) | KIEs are calculated by modeling the reactants and the transition state of the rate-determining step. DFT is used to optimize these structures and calculate their vibrational frequencies. | mdpi.com |

| Tunneling Corrections | For reactions involving the transfer of hydrogen, quantum mechanical tunneling can be significant. Computational models can incorporate tunneling corrections for more accurate KIE predictions. | mdpi.com |

Future Research Directions and Advanced Applications

Exploration of Novel Synthetic Methodologies for Deuterated Analogs with Enhanced Specificity

The synthesis of Balsalazide-d3 Disodium (B8443419) Salt necessitates a specialized approach to incorporate deuterium (B1214612) atoms with high precision. The standard synthesis of balsalazide (B1667723) involves coupling a diazonium salt of a 4-aminobenzoyl-β-alanine carrier with salicylic (B10762653) acid. newdrugapprovals.orgwikipedia.orggoogle.com To create the deuterated analog, the key intermediate, β-alanine, must first be deuterated.

The designation "d3" suggests the incorporation of three deuterium atoms. A chemically logical location for this is on the ethyl chain of the β-alanine moiety. Methodologies for achieving this include:

Acid-Catalyzed H/D Exchange: β-alanine can be deuterated by heating it in the presence of a deuterated acid, such as deuterated sulfuric acid (D₂SO₄) or deuterated trifluoroacetic acid (CF₃COOD). nih.govnih.gov This process facilitates the exchange of hydrogen atoms for deuterium atoms.

Catalytic H/D Exchange: More advanced and specific methods utilize transition metal catalysts. Palladium-catalyzed H/D exchange, for instance, has been shown to be effective for the β-deuteration of N-protected amino amides. acs.org Other catalysts, including those based on manganese or iron, could also be explored for regioselective deuteration using D₂O as an inexpensive deuterium source. bohrium.comrsc.org

Synthesis from Deuterated Precursors: An alternative to direct exchange is to synthesize β-alanine from smaller, already deuterated building blocks. For example, deuterated acryloyl-coenzyme A can be a precursor in certain biosynthetic routes. nih.gov

Once the deuterated β-alanine (e.g., β-alanine-d3) is prepared and validated, it can be incorporated into the established synthetic pathway for balsalazide. newdrugapprovals.orggoogle.com This involves coupling it with p-nitrobenzoyl chloride, followed by reduction of the nitro group to an amine, diazotization, and finally, the azo coupling with salicylic acid to form the deuterated balsalazide molecule. newdrugapprovals.org Future research would focus on optimizing these catalytic methods to achieve high isotopic purity and yield, ensuring the deuterium is placed only at the desired positions to maximize the intended therapeutic effect.

Integration of Deuterated Analogs in Advanced Pre-clinical Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

The primary rationale for developing Balsalazide-d3 is to alter its ADME profile advantageously. nih.gov Balsalazide is a prodrug designed to travel intact through the upper gastrointestinal tract and be cleaved in the colon by bacterial azoreductases to release the active drug, 5-aminosalicylic acid (5-ASA), and an inert carrier molecule. nih.gov

Advanced pre-clinical ADME studies would investigate the impact of deuteration on this process:

Enhanced Metabolic Stability: The key hypothesis is that deuteration at a metabolically active site will slow down its breakdown. While much of the research on deuterated drugs focuses on slowing metabolism by human cytochrome P450 (CYP) enzymes, the same principle applies to bacterial enzymes. nih.govnih.gov Studies would be required to determine if the kinetic isotope effect slows the rate of azoreduction in the colon. This could potentially lead to a more sustained release of 5-ASA at the site of inflammation.

Pharmacokinetic Profiling: Comparative pharmacokinetic studies in animal models between balsalazide and Balsalazide-d3 would be essential. Using techniques like ultra-performance liquid chromatography coupled with mass spectrometry (UPLC-MS), researchers can track the concentrations of the deuterated prodrug and its metabolites in plasma and tissues over time. nih.govfigshare.com This would quantify changes in half-life, bioavailability, and clearance. tandfonline.com

Distribution and Target Engagement: Deuterium labeling allows the molecule to be used as a tracer to study its distribution within the body. musechem.com Advanced imaging or mass spectrometry techniques could confirm whether the deuterated analog shows improved delivery to the colon and quantify its engagement with the target bacterial enzymes.

These studies would clarify whether deuteration provides a more favorable release profile and exposure of the active drug at the intended site of action. nih.gov

Application of State-of-the-Art Spectroscopic and Imaging Techniques for Mechanistic Insights

To understand the precise molecular fate and mechanistic advantages of Balsalazide-d3, advanced analytical techniques are indispensable.

Mass Spectrometry (MS): High-resolution mass spectrometry is a cornerstone for studying deuterated drugs. musechem.com It can precisely identify and quantify the parent drug and its metabolites. The mass shift caused by the deuterium atoms makes it straightforward to distinguish drug-derived material from the endogenous metabolome. nih.govfigshare.com Tandem mass spectrometry (MS/MS) combined with hydrogen-deuterium exchange (HDX) methods can further elucidate metabolite structures by identifying the number of exchangeable hydrogens, helping to differentiate between potential metabolic transformations like hydroxylation or N-oxidation. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is another powerful tool for structural confirmation. It can verify the exact location and incorporation level of deuterium within the molecule. While deuterated solvents are commonly used in NMR, the technique is also vital for analyzing the structure of the deuterated drug substance itself. researchgate.net

While direct imaging of a non-radioactive isotope like deuterium is not standard, its presence can be leveraged. For instance, if a PET isotope were also incorporated, the deuteration could be studied for its effect on the pharmacokinetics of the imaging agent. The primary application, however, remains with MS and NMR to provide detailed mechanistic insights into how deuteration alters bond stability, enzymatic cleavage rates, and the subsequent metabolic cascade.

Development of High-Throughput Analytical Platforms for Research Screening and Characterization

The exploration of deuterated analogs is not limited to a single "d3" version of balsalazide. Different positions and levels of deuteration could yield varied biological effects. High-throughput screening (HTS) platforms are essential for efficiently evaluating a library of such deuterated analogs to identify the most promising candidates. genedata.com

A modern HTS platform for this purpose would integrate several automated components: paa-automation.com

Automated Synthesis: Robotic systems can be used to synthesize a library of deuterated analogs in parallel, varying the site and number of deuterium atoms. iktos.ai

In Vitro Metabolic Screening: The core of the platform would be an automated assay for metabolic stability. nih.govresearchgate.net This involves incubating the library of compounds in multi-well plates with relevant enzyme systems, such as human liver microsomes (to assess systemic stability) or, more importantly for balsalazide, preparations of gut microbiota or purified azoreductases. doi.org

Rapid Analysis: Samples from the incubation plates would be automatically processed and analyzed by a fast UPLC/MS/MS system. doi.orgnih.gov This allows for the rapid quantification of the remaining parent compound over time, from which metabolic half-life can be calculated. gimitec.com

Data Processing and AI: Integrated software would automate data analysis, quality control, and the ranking of compounds based on their stability. genedata.comlifebit.aicollaborativedrug.com Artificial intelligence and machine learning models can be trained on this data to predict the metabolic fate of new structures, accelerating the design-make-test-analyze cycle. iktos.ailifebit.ai

Such a platform would enable researchers to quickly screen dozens or hundreds of deuterated balsalazide variants to find the one with the optimal balance of stability and activity before moving to more complex pre-clinical models.

Fundamental Investigations into Deuterium Isotope Effects on Biological Systems

The development of Balsalazide-d3 is predicated on the deuterium kinetic isotope effect (KIE), a fundamental quantum mechanical phenomenon. wikipedia.org The substitution of a lighter hydrogen atom (protium) with a heavier deuterium atom results in a C-D bond that is shorter and stronger, with a lower zero-point vibrational energy. tandfonline.com Consequently, more energy is required to break a C-D bond compared to a C-H bond, leading to a slower reaction rate if this bond cleavage is the rate-determining step. tandfonline.commdpi.com

| Property | C-H Bond | C-D Bond | Consequence |

|---|---|---|---|

| Vibrational Frequency | Higher | Lower | Lower zero-point energy for C-D bond. |

| Bond Energy | Lower | Higher (by ~1.2-1.5 kcal/mol) | C-D bond is more stable and requires more energy to break. musechem.com |

| Reaction Rate (in rate-limiting cleavage) | Faster | Slower (by a factor of up to 6-10) | The basis of the Kinetic Isotope Effect (KIE). tandfonline.cominformaticsjournals.co.in |

| Lipophilicity | Slightly Higher | Slightly Lower | Generally considered an insignificant effect on overall pharmacology. tandfonline.com |

Fundamental investigations into Balsalazide-d3 would aim to:

Quantify the KIE: Measure the precise KIE (kH/kD) for the azoreductase-catalyzed cleavage of balsalazide. This would confirm that the targeted bond cleavage is indeed rate-limiting and that deuteration has the desired slowing effect. nih.govmdpi.com

Study Enzyme-Substrate Interactions: Explore whether deuteration subtly alters the binding affinity or orientation of the prodrug within the enzyme's active site. While often considered minor, such changes in hydrogen bonding and other non-covalent interactions can impact pharmacology. mdpi.comnih.gov

Investigate Off-Target Effects: Determine if slowing the primary metabolic pathway (azoreduction) could lead to an increase in alternative, minor metabolic pathways, and assess the biological activity of any new metabolites formed.

These fundamental studies are crucial for building a complete understanding of how the simple substitution of an isotope can translate into a meaningful therapeutic advantage. nih.govresearchgate.net

常见问题

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying Balsalazide-d3 Disodium Salt in complex matrices?

- Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterium-labeled internal standards to distinguish isotopic peaks. Optimize chromatographic conditions (e.g., C18 columns, 0.1% formic acid in mobile phases) to resolve Balsalazide-d3 from its non-deuterated form. Validate specificity, linearity (e.g., 1–100 ng/mL range), and recovery rates in biological matrices (e.g., plasma, urine) using calibration curves .

- Key parameters : Monitor transitions m/z 357.1 → 198.1 (Balsalazide-d3) and m/z 354.1 → 195.1 (non-deuterated form) to confirm isotopic purity.

Q. How can researchers synthesize Balsalazide-d3 Disodium Salt with high isotopic enrichment?

- Synthetic route : Start with deuterium exchange reactions using D2O or deuterated precursors under controlled pH (e.g., 7.4–8.0) to replace three hydrogen atoms in the parent compound. Purify via reverse-phase HPLC and confirm deuteration levels (>98%) using nuclear magnetic resonance (NMR) and high-resolution MS .

- Critical steps : Ensure anhydrous conditions during salt formation (disodium salt) to prevent isotopic dilution.

Q. What stability studies are essential for Balsalazide-d3 Disodium Salt under laboratory storage conditions?

- Protocol : Conduct accelerated stability testing at 25°C/60% RH and 40°C/75% RH over 6 months. Monitor degradation products (e.g., free acid form, sulfonic acid derivatives) using LC-UV and LC-MS. Store lyophilized powder at −20°C in amber vials to minimize photodegradation .

Advanced Research Questions

Q. How can isotopic effects of deuterium in Balsalazide-d3 Disodium Salt influence pharmacokinetic (PK) studies?

- Experimental design : Compare PK parameters (e.g., Cmax, t1/2) of Balsalazide-d3 and non-deuterated forms in in vivo models (e.g., rats). Use physiologically based pharmacokinetic (PBPK) modeling to account for potential isotopic effects on metabolic enzymes (e.g., cytochrome P450). Validate findings with microsampling and LC-MS/MS .

- Data interpretation : A ≥10% difference in t1/2 may indicate deuterium-induced metabolic stabilization, requiring adjustment of dosing regimens in preclinical studies.

Q. What strategies resolve contradictions in bioavailability data for Balsalazide-d3 Disodium Salt across different experimental models?

- Approach : Perform meta-analysis of bioavailability studies (e.g., rodent vs. human-derived intestinal cell lines) using standardized protocols (e.g., USP dissolution apparatus). Investigate matrix effects (e.g., bile salts in GI fluid) using biorelevant media. Apply multivariate statistics (e.g., PCA) to identify confounding variables .

- Case example : Discrepancies in Caco-2 permeability assays may arise from variations in transporter expression; validate with in situ intestinal perfusion models.

Q. How can researchers design a robust protocol for metabolite identification of Balsalazide-d3 Disodium Salt?

- Workflow : Administer Balsalazide-d3 to hepatocyte incubations or in vivo models. Extract metabolites via solid-phase extraction (SPE) and analyze with high-resolution MS (HRMS) in data-dependent acquisition (DDA) mode. Use deuterium labeling to distinguish endogenous metabolites from drug-derived fragments .

- Key considerations : Confirm sulfate conjugates and N-oxide derivatives using MS/MS fragmentation patterns and isotope tracing.

Methodological Challenges and Solutions

Q. What are common pitfalls in quantifying Balsalazide-d3 Disodium Salt in biological samples, and how can they be mitigated?

- Challenges : Matrix interference (e.g., phospholipids in plasma), isotopic cross-talk in MS.

- Solutions : Use hybrid SPE-LipidClean™ cartridges for sample cleanup. Optimize MS collision energy to minimize cross-talk between isotopic channels .

Q. How to validate the specificity of Balsalazide-d3 Disodium Salt assays against structurally related impurities?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。